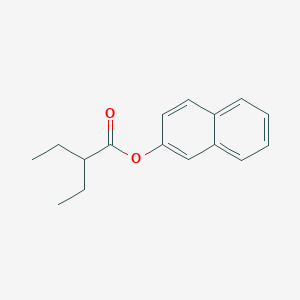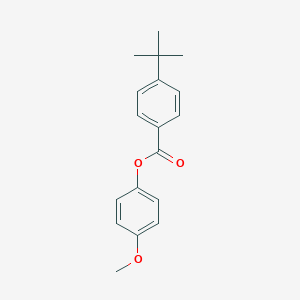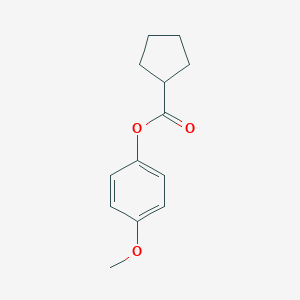
Indolizine-1,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indolizine-1,3-dicarbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are found in various natural products and synthetic drugs. The unique structure of this compound makes it an important compound in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Indolizine-1,3-dicarbaldehyde can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.
Radical Cyclization/Cross-Coupling: Recent advances have shown that radical-induced synthetic approaches are efficient for constructing indolizine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Indolizine-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted indolizine derivatives, which can have significant biological and chemical properties.
科学的研究の応用
Indolizine-1,3-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of materials with unique electronic and optical properties.
作用機序
The mechanism of action of Indolizine-1,3-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, indolizine derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the indolizine derivative.
類似化合物との比較
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
Indole-2-carboxaldehyde: Known for its role in the synthesis of various heterocyclic compounds.
Indole-3-acetic acid: A plant hormone with significant biological functions.
Uniqueness
Indolizine-1,3-dicarbaldehyde is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in research and industry.
特性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
indolizine-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-9(7-13)11-4-2-1-3-10(8)11/h1-7H |
InChIキー |
NFBKOWBYQGEXCB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(N2C=C1)C=O)C=O |
正規SMILES |
C1=CC2=C(C=C(N2C=C1)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)



![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)




